2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a piperazine ring, a trifluoromethyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through the reaction of N,N-dibenzylethanediamine with (S)-epichlorohydrin, followed by further transformations to introduce the desired substituents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Formation of the Chloroacetamide Moiety: The final step involves the reaction of the intermediate compound with chloroacetyl chloride under appropriate conditions to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamides .
Scientific Research Applications
2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its interactions with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic properties and potential use in drug development.
Biological Research: It is used in studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications: The compound may have applications in the synthesis of other bioactive molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and trifluoromethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound shares a similar piperazine and acetamide structure but lacks the trifluoromethyl group.
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: This compound has a similar piperazine moiety but includes a sulfonyl group instead of a trifluoromethyl group.
Uniqueness
2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity. The combination of the piperazine ring, chloroacetamide moiety, and trifluoromethyl group makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O/c1-20-4-6-21(7-5-20)12-3-2-10(14(16,17)18)8-11(12)19-13(22)9-15/h2-3,8H,4-7,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUIPVVDRBVNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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